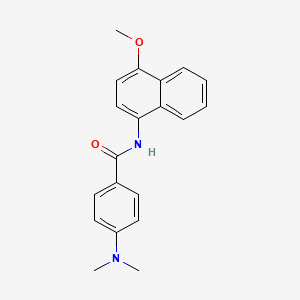

4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

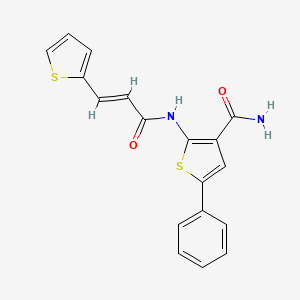

A series of compounds similar to 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide, specifically 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, were synthesized and evaluated for their anticancer activities .Molecular Structure Analysis

The molecular structure of 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide consists of 20 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

The compound 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide is involved in the synthesis of a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines .Physical And Chemical Properties Analysis

The molecular weight of 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide is 320.392.Applications De Recherche Scientifique

- Mechanism of Action : Compound 5i inhibits tubulin polymerization, induces cell cycle arrest at G2/M phase, and promotes apoptosis in MCF-7 cells. Molecular modeling suggests it binds to the colchicine site of tubulin .

- IMPPAT Database : This compound could be explored within the context of Indian medicinal plants. The IMPPAT database contains information on 4010 Indian medicinal plants and 17967 phytochemicals, which may include derivatives of this compound .

Anticancer Activity

Phytochemical Exploration

Electroluminescent Materials

Mécanisme D'action

Target of Action

A structurally similar compound, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, has been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the building block of microtubules, which are crucial for maintaining cell shape, intracellular transport, and cell division.

Mode of Action

The structurally similar compound mentioned above inhibits tubulin polymerization . This suggests that 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide might interact with tubulin in a similar way, potentially binding to the colchicine site of tubulin .

Biochemical Pathways

The inhibition of tubulin polymerization affects the formation of microtubules, which are essential components of the cell’s cytoskeleton . This disruption can lead to cell cycle arrest at the G2/M phase and induce apoptosis . The G2/M phase is a critical stage in the cell cycle where the cell prepares for mitosis or meiosis.

Result of Action

The structurally similar compound has shown to induce cell cycle arrest at the g2/m phase and cell apoptosis in the mcf-7 cell line . This suggests that 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide might have similar effects.

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-22(2)15-10-8-14(9-11-15)20(23)21-18-12-13-19(24-3)17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEDQZQTEJCTNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)

![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)